
Exo-cis-Lurasidone-d8 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exo-cis-Lurasidone-d8 (hydrochloride) is a deuterated form of exo-cis-Lurasidone hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of exo-cis-Lurasidone-d8 (hydrochloride) is C₂₈H₂₈D₈N₄O₂S . (HCl), and it has a molecular weight of 537.19 .
Métodos De Preparación
The preparation of exo-cis-Lurasidone-d8 (hydrochloride) involves the synthesis of its parent compound, exo-cis-Lurasidone, followed by the incorporation of deuterium atoms. The synthetic route typically includes the following steps:
Synthesis of exo-cis-Lurasidone: This involves the cyclization of appropriate precursors under controlled conditions to form the core structure of Lurasidone.
Industrial production methods for exo-cis-Lurasidone-d8 (hydrochloride) are similar to those used for other stable isotope-labeled compounds, involving large-scale synthesis and purification processes to ensure high purity and isotopic enrichment .
Análisis De Reacciones Químicas
Exo-cis-Lurasidone-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Exo-cis-Lurasidone-d8 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Lurasidone and its metabolites.
Biology: The compound is used in biological studies to investigate the metabolic pathways and pharmacokinetics of Lurasidone.
Medicine: It is employed in pharmacological research to study the effects of Lurasidone on various biological targets and to develop new therapeutic agents.
Mecanismo De Acción
The mechanism of action of exo-cis-Lurasidone-d8 (hydrochloride) is similar to that of its parent compound, Lurasidone. Lurasidone is a second-generation antipsychotic that acts as an antagonist at dopamine D₂ and serotonin 5-HT₂A receptors. It also has antagonistic activity at serotonin 5-HT₇ receptors and partial agonistic activity at serotonin 5-HT₁A receptors. These interactions modulate neurotransmitter activity in the brain, leading to its therapeutic effects in the treatment of schizophrenia and bipolar depression .
Comparación Con Compuestos Similares
Exo-cis-Lurasidone-d8 (hydrochloride) can be compared with other deuterated and non-deuterated forms of Lurasidone, such as:
Exo-cis-Lurasidone hydrochloride: The non-deuterated form of the compound.
Lurasidone: The parent compound without the exo-cis configuration.
Other deuterated antipsychotics: Compounds like deuterated aripiprazole and deuterated risperidone, which are used for similar research purposes
The uniqueness of exo-cis-Lurasidone-d8 (hydrochloride) lies in its stable isotope labeling, which allows for precise analytical studies and improved understanding of the pharmacokinetics and metabolism of Lurasidone .
Propiedades
Fórmula molecular |
C28H37ClN4O2S |
|---|---|
Peso molecular |
537.2 g/mol |
Nombre IUPAC |
(1S,2R,6S,7R)-4-[[(1R,2S)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride |
InChI |
InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18-,19+,20-,21+,24+,25-;/m1./s1/i11D2,12D2,13D2,14D2; |
Clave InChI |
NEKCRUIRPWNMLK-BXTKHDQOSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1C[C@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@@H]5CC[C@@H](C5)[C@H]4C3=O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H].Cl |
SMILES canónico |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)

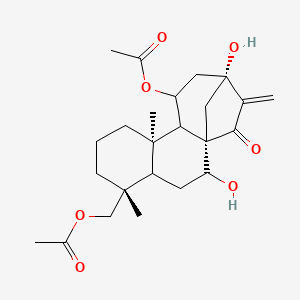
![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)
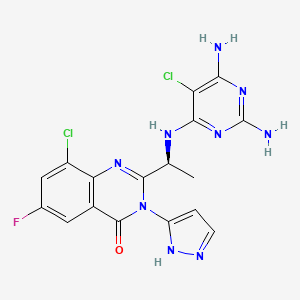
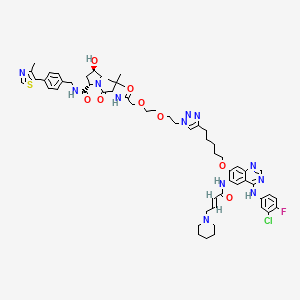

![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)


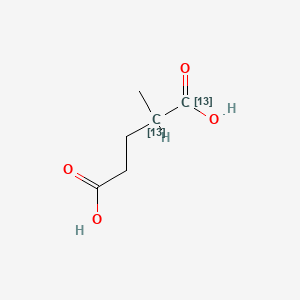
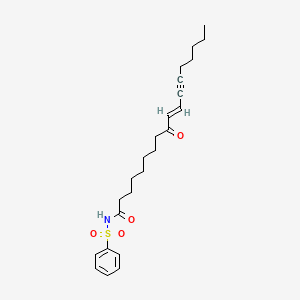

![(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12427299.png)
